BTK inhibitor 10 is classified as a small-molecule inhibitor. It falls under the category of irreversible inhibitors that covalently bond to the active site of Bruton's Tyrosine Kinase, specifically targeting the cysteine residue at position 481. This classification is crucial as it distinguishes it from reversible inhibitors, which bind through non-covalent interactions.
The synthesis of BTK inhibitor 10 involves several key steps:
BTK inhibitor 10 has a complex molecular structure characterized by a pyridinone nucleus, which is critical for its inhibitory activity against Bruton's Tyrosine Kinase. The molecular formula is , with a molecular weight of approximately 441.48 g/mol .
The structural analysis reveals that BTK inhibitor 10 binds to the enzyme in an inactive conformation known as DFG-in/C-helix-out, which is essential for its irreversible binding mechanism. High-resolution crystal structures have confirmed the formation of hydrogen bonds between the compound and key residues in the active site of Bruton's Tyrosine Kinase .
The chemical reactions involved in synthesizing BTK inhibitor 10 primarily focus on coupling reactions, deprotection steps, and final acylation processes:
The mechanism by which BTK inhibitor 10 exerts its effects involves covalent modification of Bruton's Tyrosine Kinase at cysteine residue C481. This action leads to:
BTK inhibitor 10 exhibits specific physical properties that contribute to its functionality:
BTK inhibitor 10 has significant potential applications in:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4